molecular formula C11H10N4O4 B6344815 Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate CAS No. 1264049-09-3

Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B6344815
CAS No.: 1264049-09-3
M. Wt: 262.22 g/mol
InChI Key: GNZINTOBYNFKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method is the cyclo-condensation reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine derivatives. This reaction can be carried out in the presence of various catalysts such as alumina-silica-supported manganese dioxide, molecular iodine, or ionic liquids . The reaction is usually performed in water or ethanol at room temperature, yielding the desired pyrazole derivatives in high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and green solvents further enhances the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions under acidic or basic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrazole compounds .

Scientific Research Applications

Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
  • 1-(4-Nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
  • 1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to its methyl ester group, which can enhance its solubility and bioavailability compared to other similar compounds. This structural feature makes it a valuable compound for further development in medicinal chemistry .

Properties

IUPAC Name

methyl 5-amino-1-(4-nitrophenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4/c1-19-11(16)9-6-13-14(10(9)12)7-2-4-8(5-3-7)15(17)18/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZINTOBYNFKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.